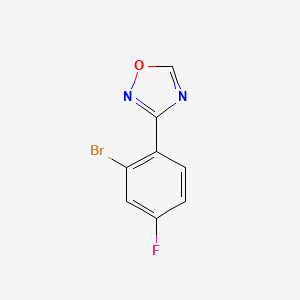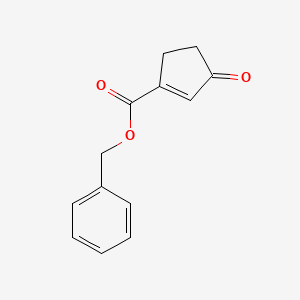![molecular formula C18H20O2 B12439249 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone CAS No. 70945-85-6](/img/structure/B12439249.png)
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone typically involves several steps. One common method includes the iodination of 2-tert-butylaniline, followed by acetyl protection, coupling reaction, and deacetylation . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and other organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound’s phenoxy and tert-butyl groups play a crucial role in its reactivity and interaction with other molecules. These interactions can affect various pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is used in the production of epoxy resins and polycarbonate.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, it is used in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
70945-85-6 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-[4-(3-tert-butylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O2/c1-13(19)14-8-10-16(11-9-14)20-17-7-5-6-15(12-17)18(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
XLOXOUANFBRNPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)





![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)

